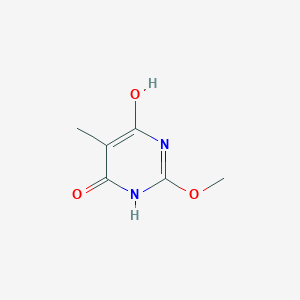
4(3H)-Pyrimidinone, 6-hydroxy-2-methoxy-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Pyrimidinone, 6-hydroxy-2-methoxy-5-methyl- is a heterocyclic organic compound Pyrimidines are a class of compounds that are widely studied due to their presence in nucleic acids and various pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 6-hydroxy-2-methoxy-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the condensation of a methoxy-substituted urea with a suitable diketone or aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and temperature control.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group may undergo oxidation to form a ketone.
Reduction: The compound could be reduced to remove the hydroxyl group or alter the methoxy group.
Substitution: The methoxy group could be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or alkyl halides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups.
科学的研究の応用
4(3H)-Pyrimidinone, 6-hydroxy-2-methoxy-5-methyl- could have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible pharmaceutical applications due to its structural similarity to nucleic acid bases.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of the hydroxyl and methoxy groups could affect its binding affinity and specificity.
類似化合物との比較
Similar Compounds
6-Hydroxy-2-methoxypyrimidin-4(3H)-one: Lacks the methyl group, which could affect its reactivity and applications.
5-Methyl-2-methoxypyrimidin-4(3H)-one: Lacks the hydroxyl group, potentially altering its chemical properties.
6-Hydroxy-5-methylpyrimidin-4(3H)-one: Lacks the methoxy group, which might influence its solubility and reactivity.
Uniqueness
The combination of hydroxyl, methoxy, and methyl groups in 4(3H)-Pyrimidinone, 6-hydroxy-2-methoxy-5-methyl- makes it unique, potentially offering distinct chemical properties and applications compared to its analogs.
特性
CAS番号 |
62091-86-5 |
|---|---|
分子式 |
C6H8N2O3 |
分子量 |
156.14 g/mol |
IUPAC名 |
4-hydroxy-2-methoxy-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(9)7-6(11-2)8-5(3)10/h1-2H3,(H2,7,8,9,10) |
InChIキー |
MCLDQRYNTZQRPL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(NC1=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


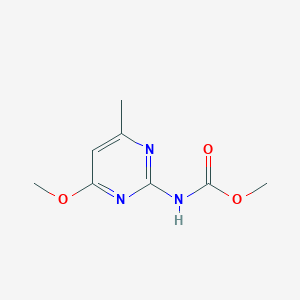
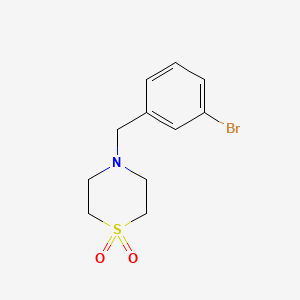
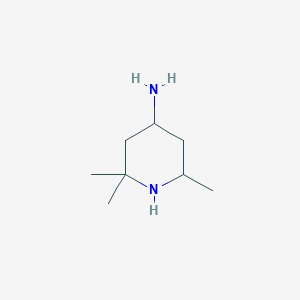
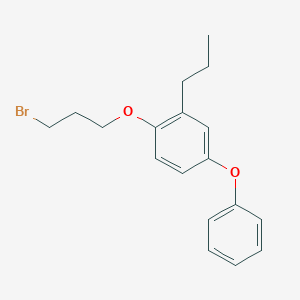
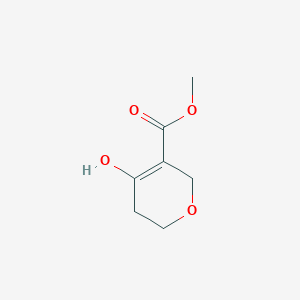
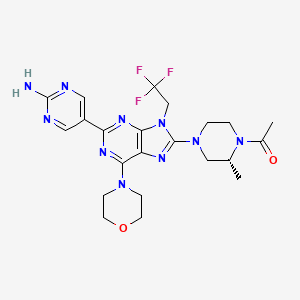
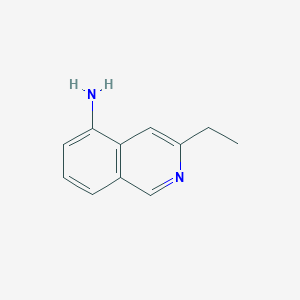
![2-Methyl-1-[(2-methyl-2-propanyl)oxy]-3-nitrobenzene](/img/structure/B8731637.png)




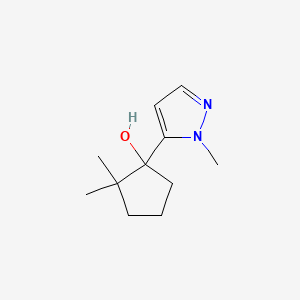
![[4-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetic acid](/img/structure/B8731692.png)
